![molecular formula C15H9NS B11871330 [1]Benzothieno[3,2-h]isoquinoline CAS No. 23985-83-3](/img/structure/B11871330.png)
[1]Benzothieno[3,2-h]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1Benzothieno[3,2-h]isoquinoline est un composé hétérocyclique appartenant à la classe des isoquinoléines. Il se caractérise par un système cyclique fusionné constitué d'un cycle benzénique, d'un cycle thiophène et d'une partie isoquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de 1Benzothieno[3,2-h]isoquinoline implique généralement l'utilisation d'intermédiaires arynes. Une méthode efficace consiste à faire réagir des arynes avec des 1,2,4-triazines substituées dans du toluène anhydre à 140 °C sous atmosphère d'argon pendant 24 à 36 heures. Les arynes sont générés in situ par action du tert-butylate de potassium sur des arènes substitués par du chlore et du brome .
Méthodes de production industrielle : Les méthodes de production industrielle de 1Benzothieno[3,2-h]isoquinoline ne sont pas bien documentées dans la littérature. L'approche générale consisterait à mettre à l'échelle les méthodes de synthèse en laboratoire, à optimiser les conditions réactionnelles et à garantir la disponibilité de matières premières et de réactifs de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : 1Benzothieno[3,2-h]isoquinoline subit diverses réactions chimiques, notamment :
- Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants.
- Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
- Substitution : Des réactions de substitution électrophile et nucléophile sont possibles en raison de la présence de sites réactifs sur la molécule.
- Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
- Réduction : Hydrure de lithium et d'aluminium dans de l'éther anhydre.
- Substitution : Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire les dérivés isoquinoléiques réduits correspondants.
Applications De Recherche Scientifique
1Benzothieno[3,2-h]isoquinoline possède plusieurs applications en recherche scientifique, notamment :
- Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
- Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses et antimicrobiennes .
- Médecine : Exploré comme composé de référence pour le développement de nouveaux agents thérapeutiques.
- Industrie : Applications potentielles dans le développement de nouveaux matériaux ayant des propriétés électroniques et photophysiques uniques .
Mécanisme d'action
Le mécanisme d'action de 1Benzothieno[3,2-h]isoquinoline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il a été démontré qu'il inhibait certaines enzymes impliquées dans la prolifération des cellules cancéreuses, conduisant à la mort cellulaire par apoptose .
Mécanisme D'action
The mechanism of action of 1Benzothieno[3,2-h]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death via apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Benzothieno[3,2-f][1,3]oxazépines
- Spiro[benzothiophène-3,3’-pyrrolines]
- Phénylimidazo[5,1-isoquinoléine]
Comparaison : Comparé à ces composés similaires, 1Benzothieno[3,2-h]isoquinoline est unique en raison de son motif de fusion cyclique spécifique et de la présence d'atomes de soufre et d'azote dans sa structure.
Propriétés
Numéro CAS |
23985-83-3 |
|---|---|
Formule moléculaire |
C15H9NS |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
[1]benzothiolo[3,2-h]isoquinoline |
InChI |
InChI=1S/C15H9NS/c1-2-4-14-11(3-1)12-6-5-10-7-8-16-9-13(10)15(12)17-14/h1-9H |
Clé InChI |
DLIRCADEYLIGEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=C3)C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11871258.png)

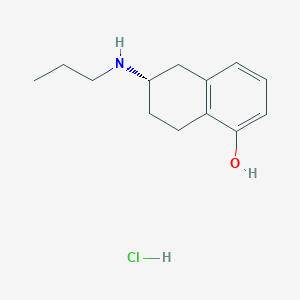
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)

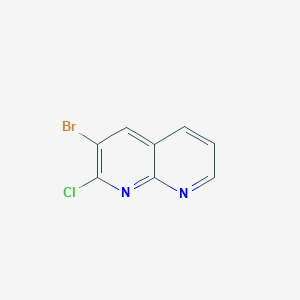
![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
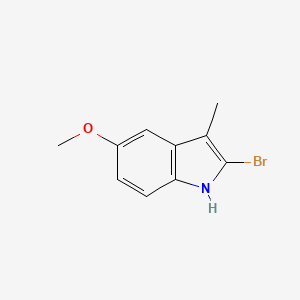

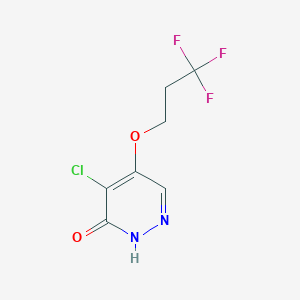
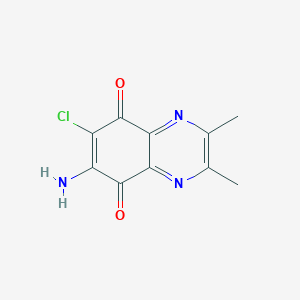
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
